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Compound of Interest

Compound Name: Phenol chloroform

Cat. No.: B8533926 Get Quote

Technical Support Center: DNA Purification
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in removing

residual phenol from DNA samples.

Troubleshooting Guide
Issue: Low A260/A280 ratio after DNA extraction, suggesting phenol contamination.

A low A260/A280 ratio is a common indicator of contamination by substances that absorb light

at or near 280 nm, such as phenol or proteins.[1][2] An ideal A260/A280 ratio for pure DNA is

approximately 1.8.[1][2][3] Ratios significantly lower than this may indicate the presence of

contaminants that can inhibit downstream enzymatic reactions.[4][5]

Possible Causes and Solutions:

Incomplete phase separation during phenol-chloroform extraction: The aqueous phase

containing the DNA may have been contaminated with the phenol or interphase.

Solution: Repeat the chloroform extraction to remove residual phenol.

Insufficient washing during ethanol precipitation: Salts and other contaminants may not have

been adequately removed.
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Solution: Perform an additional wash with 70% ethanol.

Use of acidic phenol: For DNA extraction, the phenol solution should be buffered to a pH of

7.5-8.0.[6][7] Acidic phenol will cause the DNA to partition into the organic phase, leading to

low yield and potential contamination.[8]

Solution: Ensure the phenol used is properly buffered for DNA extraction.

Issue: Low A260/A230 ratio, suggesting contamination with organic compounds or salts.

The A260/A230 ratio is a secondary measure of nucleic acid purity, with expected values for

"pure" nucleic acid typically in the range of 2.0-2.2.[1][3] A low A260/A230 ratio can indicate the

presence of contaminants that absorb at 230 nm, such as phenol, EDTA, or guanidine salts.[1]

Possible Causes and Solutions:

Carryover of phenol: Phenol has a strong absorbance around 230 nm and 270 nm.[1]

Solution: Perform an additional chloroform extraction followed by ethanol precipitation.

Presence of chaotropic salts: Guanidine HCl and guanidine isothiocyanate, often used in

column-based purification kits, absorb at approximately 230 nm and 260 nm, respectively.[1]

Solution: Ensure that the wash steps in the column purification protocol are performed

correctly and that no residual wash buffer remains in the final eluted DNA. An additional

ethanol precipitation step can also help remove these salts.

Frequently Asked Questions (FAQs)
1. What is the best method to remove residual phenol from my DNA sample?

Several methods can be used to remove residual phenol, each with its own advantages and

disadvantages. The most common methods include:

Chloroform Extraction: This is a standard procedure following phenol extraction. Chloroform

is used to extract phenol from the aqueous DNA solution.[6] This is often followed by ethanol

precipitation to concentrate the DNA and remove any remaining organic solvents and salts.

[9]
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Ethanol Precipitation: This method is effective for concentrating DNA and removing residual

phenol and salts.[4] By adding salt and ethanol, the DNA is precipitated out of the solution

and can then be washed with 70% ethanol to remove contaminants.

Silica Spin Column-Based Kits: These kits provide a rapid and efficient way to clean up DNA

samples.[4] The DNA binds to the silica membrane under high salt conditions, allowing

contaminants to be washed away. The purified DNA is then eluted in a low-salt buffer. This

method avoids the use of hazardous organic solvents like phenol and chloroform.[10]

2. How can I tell if my DNA sample is contaminated with phenol?

Spectrophotometric analysis is the most common method to assess DNA purity. The

A260/A280 and A260/A230 ratios are key indicators:

Low A260/A280 ratio: A ratio below ~1.7 suggests the presence of protein or phenol.[2][11]

Low A260/A230 ratio: A ratio below 2.0 can indicate contamination with phenol, chaotropic

salts, or other organic compounds.[1][11]

Abnormal spectral shape: A shift in the absorbance peak away from 260 nm or a distorted

spectral curve can also signify contamination.[3]

3. Can I use my DNA sample for downstream applications if it has a low A260/A280 ratio?

While a low A260/A280 ratio indicates contamination, it doesn't necessarily mean the DNA is

unusable for all applications.[11] However, residual phenol can inhibit enzymatic reactions such

as PCR, restriction digests, and ligation.[4][5] Therefore, it is highly recommended to clean up

the DNA sample to improve its purity before proceeding with sensitive downstream

applications.

4. What should I do if I accidentally carry over some of the interphase during phenol-chloroform

extraction?

The interphase contains denatured proteins and can lead to significant contamination of your

DNA sample. If you accidentally transfer some of the interphase, it is best to re-extract the

aqueous phase with phenol:chloroform:isoamyl alcohol, followed by a chloroform extraction to

ensure all residual phenol is removed.
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5. Is it necessary to perform a chloroform extraction after a phenol extraction?

Yes, it is a crucial step. A chloroform extraction is performed after the phenol extraction to

remove any remaining phenol that is dissolved in the aqueous phase.[6] This is because

phenol is partially soluble in water, and this residual phenol can inhibit downstream enzymatic

reactions.

Data Presentation
Table 1: Spectrophotometric Ratios for DNA Purity Assessment

Ratio
Ideal Value for
"Pure" DNA

Interpretation of
Low Ratio

Potential
Contaminants

A260/A280 ~1.8[1][2][3]
Potential

contamination

Proteins, Phenol[1]

[12]

A260/A230 2.0 - 2.2[1][3]
Potential

contamination

Phenol, EDTA,

Carbohydrates,

Guanidine salts[1]

Experimental Protocols
Protocol 1: Chloroform Extraction and Ethanol Precipitation

This protocol is designed to remove residual phenol and concentrate the DNA sample.

Materials:

DNA sample in aqueous solution

Chloroform:isoamyl alcohol (24:1)

3 M Sodium Acetate, pH 5.2

100% Ethanol, ice-cold

70% Ethanol, room temperature
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Nuclease-free water or TE buffer

Microcentrifuge tubes

Microcentrifuge

Procedure:

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the DNA sample in a

microcentrifuge tube.

Vortex the tube for 10-15 seconds to create an emulsion.

Centrifuge at 14,000 rpm for 5 minutes at room temperature to separate the phases.[9]

Carefully transfer the upper aqueous layer to a new, clean microcentrifuge tube. Be cautious

not to disturb the interphase or the lower organic layer.

To precipitate the DNA, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).[9]

Add 2 to 2.5 volumes of ice-cold 100% ethanol.[9]

Mix gently by inverting the tube several times until the DNA precipitates.

Incubate at -20°C for at least 30 minutes or overnight.[9]

Centrifuge at 15,000 rpm for 30 minutes at 4°C to pellet the DNA.[9]

Carefully decant the supernatant without disturbing the DNA pellet.

Wash the pellet by adding 1 mL of room temperature 70% ethanol.[13]

Centrifuge at 15,000 rpm for 5 minutes at 4°C.[9]

Carefully decant the 70% ethanol.

Air-dry the pellet for 5-15 minutes to remove any residual ethanol. Do not over-dry the pellet

as it can be difficult to resuspend.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://labs.feinberg.northwestern.edu/mitchell/docs/PhCh-extraction.pdf
https://labs.feinberg.northwestern.edu/mitchell/docs/PhCh-extraction.pdf
https://labs.feinberg.northwestern.edu/mitchell/docs/PhCh-extraction.pdf
https://labs.feinberg.northwestern.edu/mitchell/docs/PhCh-extraction.pdf
https://labs.feinberg.northwestern.edu/mitchell/docs/PhCh-extraction.pdf
https://stockingerlab.osu.edu/sites/stockinger/files/imce/PDFs/Protocols/PhenolExtraction.pdf
https://labs.feinberg.northwestern.edu/mitchell/docs/PhCh-extraction.pdf
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8533926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: Silica Spin Column DNA Cleanup

This protocol provides a general guideline for using a commercial silica spin column kit to purify

DNA and remove contaminants. Always refer to the manufacturer's specific protocol.

Materials:

Commercial DNA cleanup spin column kit (containing binding buffer, wash buffer, and elution

buffer)

DNA sample

Microcentrifuge tubes

Microcentrifuge

Procedure:

Add the volume of binding buffer specified by the kit manufacturer to your DNA sample. This

buffer typically contains a high concentration of chaotropic salts.

Mix the solution thoroughly.

Transfer the mixture to the provided spin column, which is placed in a collection tube.

Centrifuge according to the manufacturer's instructions (e.g., 1 minute at >10,000 x g). This

step binds the DNA to the silica membrane.

Discard the flow-through from the collection tube.

Add the specified volume of wash buffer to the spin column.

Centrifuge as instructed and discard the flow-through. This step removes salts and other

contaminants.

Repeat the wash step if recommended by the manufacturer.
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After the final wash, centrifuge the empty spin column for an additional minute to remove any

residual ethanol from the wash buffer.

Place the spin column in a new, clean 1.5 mL microcentrifuge tube.

Add the specified volume of elution buffer (or nuclease-free water) directly to the center of

the silica membrane.

Incubate for 1-5 minutes at room temperature.

Centrifuge for 1 minute to elute the purified DNA. The collected liquid in the microcentrifuge

tube is your purified DNA sample.
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Caption: Workflow for removing residual phenol using chloroform extraction and ethanol

precipitation.
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Caption: Workflow for DNA cleanup using a silica spin column.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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